5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde
Overview
Description
5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 2-methyl-4-nitrophenyl group and an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 1-bromo-4-methyl-2-nitrobenzene and (5-formylfuran-2-yl)boronic acid.
Reaction Conditions: These starting materials are mixed in a solvent system comprising dimethoxyethane, ethanol, and water. The reaction is catalyzed by palladium(II) chloride bis(triphenylphosphine) and potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, and the aldehyde can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be employed for substitution reactions.
Major Products
Oxidation: 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid.
Reduction: 5-(2-Methyl-4-aminophenyl)furan-2-carbaldehyde or 5-(2-Methyl-4-nitrophenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)furan-2-carbaldehyde: Similar structure but lacks the methyl group at the 2-position of the phenyl ring.
5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluoro group instead of a methyl group and a carboxylate group instead of an aldehyde.
Uniqueness
5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is unique due to the presence of both the methyl and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents with the furan ring and aldehyde group provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOFZGVRTYRGSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346849 | |
Record name | 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329222-70-0 | |
Record name | 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the enthalpy of formation for compounds like 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde?
A1: Understanding the enthalpy of formation is crucial for various chemical applications. It helps predict the heat released or absorbed during chemical reactions involving these compounds. [] This knowledge is essential for designing safe and efficient chemical processes, especially in fields like energetic materials research or combustion engine optimization.
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